3-(2-fluorobenzyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
873076-87-0 |
|---|---|
Molecular Formula |
C28H24FN5O3 |
Molecular Weight |
497.53 |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H24FN5O3/c1-31-25-24(26(35)34(28(31)36)18-19-8-5-6-11-23(19)29)33-17-7-16-32(27(33)30-25)20-12-14-22(15-13-20)37-21-9-3-2-4-10-21/h2-6,8-15H,7,16-18H2,1H3 |
InChI Key |
WVPWBEUWNGWPNQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3F)N4CCCN(C4=N2)C5=CC=C(C=C5)OC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzyl Substitutions
Aryl Modifications at Position 9
- 4-Fluorophenyl (): Fluorine’s electron-withdrawing effect could enhance aromatic interactions but reduce solubility compared to phenoxyphenyl .
- 4-Methoxybenzylidene amino (): The methoxy group and imine linkage introduce hydrogen-bonding sites, possibly altering target specificity .
Methyl Group Variations
- 1-Methyl (Target Compound) : A common feature in xanthine derivatives to prevent demethylation and enhance stability.
- 1,7-Dimethyl () : Additional methylation may improve metabolic stability but could reduce conformational flexibility .
Pharmacological Implications
- MAO-B Inhibition : highlights that halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl) enhance MAO-B inhibition, suggesting the target compound’s 2-fluorobenzyl group may similarly contribute to enzyme targeting .
- Neuroprotective Potential: The phenoxyphenyl moiety in the target compound could improve blood-brain barrier penetration compared to bulkier substituents (e.g., 4-methoxybenzylidene amino in ) .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including Friedel-Crafts alkylation for intermediate formation and cyclization steps. Key parameters include:
- Temperature : Optimal ranges between 60–80°C for cyclization to minimize side products .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating >95% purity .
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the molecular structure be confirmed post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Compare experimental H/C NMR shifts with computational predictions (e.g., DFT calculations) to validate substituent positions .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- X-ray Crystallography (if crystals form): Resolve bond angles/planarity of the pyrimido-purine core .
Q. What preliminary assays are recommended to screen biological activity?
- Methodological Answer : Prioritize in vitro assays:
- Kinase Inhibition : Test against CDK2/cyclin E or EGFR kinases using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–50 μM concentrations .
- Dose-Response Analysis : Calculate IC values via nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or substituent effects. Mitigate by:
- Assay Standardization : Use identical cell lines, serum concentrations, and incubation times across labs .
- SAR Studies : Compare activity of analogs (e.g., 2-fluorobenzyl vs. 4-fluorobenzyl derivatives) to isolate substituent contributions .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives .
Q. What strategies optimize in vivo pharmacokinetics without compromising efficacy?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the 1-methyl position to enhance solubility and oral bioavailability .
- Lipinski’s Rule Compliance : Adjust logP (<5) via substituent modifications (e.g., replacing phenoxyphenyl with pyridyl groups) .
- Toxicokinetics : Monitor plasma half-life (t) and AUC in rodent models using LC-MS/MS .
Q. How can computational methods guide target identification?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities for kinases (e.g., PDB: 1ATP for CDK2) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes .
- Chemoproteomics : Combine activity-based protein profiling (ABPP) with SILAC labeling to identify off-target interactions .
Q. What analytical techniques resolve discrepancies in reaction yields?
- Methodological Answer :
- Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation (e.g., carbonyl peaks at 1700–1750 cm) .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize temperature, solvent, and catalyst ratios .
- Byproduct Analysis : Use GC-MS to identify and quantify side products (e.g., dehalogenated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
